(S)-1-Boc-3-aminopyrrolidine

Chiral Building Blocks Enantiomeric Purity Asymmetric Synthesis

tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5), also referred to as (S)-(-)-1-Boc-3-aminopyrrolidine, is a chiral heterocyclic primary amine featuring a tert-butoxycarbonyl (Boc) protecting group and an (S)-configured stereogenic center at the 3-position of the pyrrolidine ring. With a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol, this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 147081-44-5
Cat. No. B131890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-aminopyrrolidine
CAS147081-44-5
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1
InChIKeyCMIBWIAICVBURI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5): A Chiral Boc-Protected Pyrrolidine Building Block


tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5), also referred to as (S)-(-)-1-Boc-3-aminopyrrolidine, is a chiral heterocyclic primary amine featuring a tert-butoxycarbonyl (Boc) protecting group and an (S)-configured stereogenic center at the 3-position of the pyrrolidine ring [1]. With a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol, this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals [1]. Its defined stereochemistry and orthogonal amine protection render it invaluable for asymmetric synthesis and solid-phase peptide chemistry .

Why Generic Substitution of tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate Fails: Critical Differences in Stereochemistry, Purity, and Synthetic Lineage


Interchanging tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate with its (R)-enantiomer, racemic mixture, or unprotected analogs is not scientifically valid due to quantifiable differences in stereochemical purity, biological activity of derived compounds, and synthetic accessibility [1]. The (S)-enantiomer exhibits a specific optical rotation of -1.5° to -3.0° (c=1, CHCl₃), while the (R)-enantiomer rotates +2° to +4° under identical conditions, directly impacting the stereochemical outcome of subsequent reactions [2]. Furthermore, derivatives synthesized from the (S)-enantiomer have demonstrated up to a 25-fold increase in CCR2 antagonistic potency compared to their (R)-derived counterparts [3]. These performance gaps underscore the necessity of procuring the exact stereoisomer for research and industrial applications.

Quantitative Differentiation of tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate: Comparator-Driven Evidence for Scientific Selection


Stereochemical Identity: Optical Rotation Comparison Against the (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation of [α]²⁰/D = -1.5° to -3.0° (c=1, CHCl₃), confirming its stereochemical configuration and enantiomeric purity . In contrast, the (R)-enantiomer displays a rotation of +2° to +4° under identical conditions [1]. This ~5° differential enables unambiguous quality control and ensures the correct stereoisomer is used in asymmetric syntheses where configuration dictates biological or catalytic activity.

Chiral Building Blocks Enantiomeric Purity Asymmetric Synthesis

Biological Potency of Derived Compounds: CCR2 Antagonist Activity Comparison

In a study developing CCR2 antagonists, a derivative synthesized from the (S)-enantiomer (compound 2) exhibited an IC₅₀ of 35 nM in antagonism of MCP-1 binding to human CCR2 [1]. The corresponding derivative from the (R)-enantiomer (compound 1) showed an IC₅₀ of 860 nM [1]. This represents a 25-fold improvement in potency for the (S)-enantiomer-derived compound, demonstrating the profound impact of stereochemistry on target engagement.

Medicinal Chemistry CCR2 Antagonists Structure-Activity Relationship

Synthetic Efficiency: Economical Route from L-Aspartic Acid vs. Generic Routes

An optimized, scalable synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid achieves an overall yield of 95% after six steps, with key intermediate yields of 86% and 95% . This chiral pool approach leverages an inexpensive, renewable starting material and proceeds under mild conditions (e.g., ≤15°C for key steps, pH 10–11), contrasting with generic Boc-protection routes that often rely on resolution of racemates or expensive chiral auxiliaries, and may achieve lower overall yields (e.g., 82% for racemic Boc-aminopyrrolidine ).

Process Chemistry Economical Synthesis Chiral Pool Synthesis

Purity and Analytical Specifications: ≥98% Purity with Validated Methods

Commercial sources offer tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate at ≥98% purity, verified by gas chromatography (GC) and titration analysis . In contrast, the racemic or (R)-enantiomer may be supplied at lower purities (e.g., 95% or 97%) without the same level of analytical validation . The availability of a higher-purity grade with rigorous analytical documentation ensures reliable performance in sensitive applications such as solid-phase peptide synthesis and catalytic asymmetric reactions where impurities can compromise yield and selectivity.

Quality Control Analytical Chemistry Chiral Purity

Optimal Application Scenarios for tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate


Asymmetric Synthesis of CCR2 Antagonists Requiring High Potency

When designing CCR2 antagonists, the (S)-enantiomer of this building block is essential. As demonstrated in Section 3, derivatives from the (S)-enantiomer exhibit a 25-fold increase in CCR2 binding affinity compared to (R)-enantiomer-derived compounds (IC₅₀ 35 nM vs 860 nM) [1]. This scenario includes medicinal chemistry programs targeting inflammatory and autoimmune diseases where CCR2 is a validated therapeutic target.

Large-Scale, Cost-Sensitive Manufacturing of Chiral Pyrrolidine Intermediates

For industrial-scale synthesis, the L-aspartic acid route described in Section 3 provides an economical, high-yielding (95% overall) process that uses inexpensive, renewable starting materials . This scenario is ideal for pharmaceutical process development teams seeking to minimize cost of goods (COGS) while maintaining enantiomeric purity for multi-kilogram production of advanced intermediates.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

The Boc protecting group provides orthogonal stability during SPPS, enabling selective deprotection under mild acidic conditions without affecting other protecting groups (e.g., Fmoc) . This compound's ≥98% purity, as validated by GC and titration (Section 3), minimizes side reactions and ensures high coupling efficiency, making it a reliable choice for constructing complex peptide sequences with chiral integrity .

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The well-defined (S)-stereochemistry and free primary amine (after Boc deprotection) enable the synthesis of chiral ligands or auxiliaries for enantioselective transformations [2]. The optical rotation benchmark (-3°, Section 3) provides a critical quality control checkpoint to confirm stereochemical purity before use in catalytic systems where small enantiomeric impurities can drastically reduce enantioselectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-3-aminopyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.